

Introduction: The Strategic Importance of the Quinoline Scaffold

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Compound of Interest

Compound Name: 6-Methoxy-8-nitroquinoline

CAS No.: 85-81-4

Cat. No.: B1580621

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6-Methoxy-8-nitroquinoline is a heterocyclic aromatic compound that serves as a cornerstone in medicinal chemistry and organic synthesis.[1][2] Belonging to the quinoline family, its structural framework is a privileged scaffold in drug discovery, recognized for its presence in a wide array of biologically active molecules.[1][3] The strategic placement of the methoxy group at the 6-position and a nitro group at the 8-position imparts unique electronic properties and reactivity, making it a highly valuable intermediate.[1] This guide provides an in-depth analysis of its fundamental properties, a detailed exploration of its benchmark synthesis protocol, and an overview of its critical role, particularly as a precursor to essential therapeutic agents like antimalarial drugs.[4][5]

PART 1: Core Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective use in research and development. **6-Methoxy-8-nitroquinoline** presents as a yellow to light-tan crystalline solid at room temperature, a coloration characteristic of the nitro functional group.[1][4]

1.1: Fundamental Properties

The core identifiers and physical constants for **6-methoxy-8-nitroquinoline** are summarized below. These values are critical for reaction setup, purification, and analytical characterization.

Property	Value	Source(s)
CAS Number	85-81-4	[6][7][8]
Molecular Formula	C ₁₀ H ₈ N ₂ O ₃	[6][8]
Molecular Weight	204.18 g/mol	[7]
Appearance	White to Light yellow/tan powder or crystal	[1][4]
Melting Point	158-162 °C	[5][9][10]
IUPAC Name	6-methoxy-8-nitroquinoline	[6][7]
Synonyms	8-Nitro-6-methoxyquinoline	[6][7]

1.2: Solubility Profile

The compound's solubility is a key determinant for selecting appropriate solvent systems for reactions and purification. Due to the hydrophobic quinoline core, it is largely insoluble in aqueous solutions but shows good solubility in several organic solvents.[1] The polarity imparted by the methoxy and nitro groups influences its behavior.[1]

Solvent	Solubility (Room Temp.)	Solubility (Boiling Point)	Source(s)
Methanol	0.8 g / 100 g	4.1 g / 100 g	[9]
Chloroform	3.9 g / 100 g	14.2 g / 100 g	[9]
Ethylene Dichloride	Recrystallization solvent (300 ml per 100 g)	Not specified	[9]
Ethanol	Soluble	Not specified	[1]
DMSO	Soluble	Not specified	[1]

1.3: Spectroscopic Signature

Spectroscopic data is essential for structural confirmation and purity assessment. While detailed spectral analysis requires access to raw data, the characteristic signatures can be summarized.

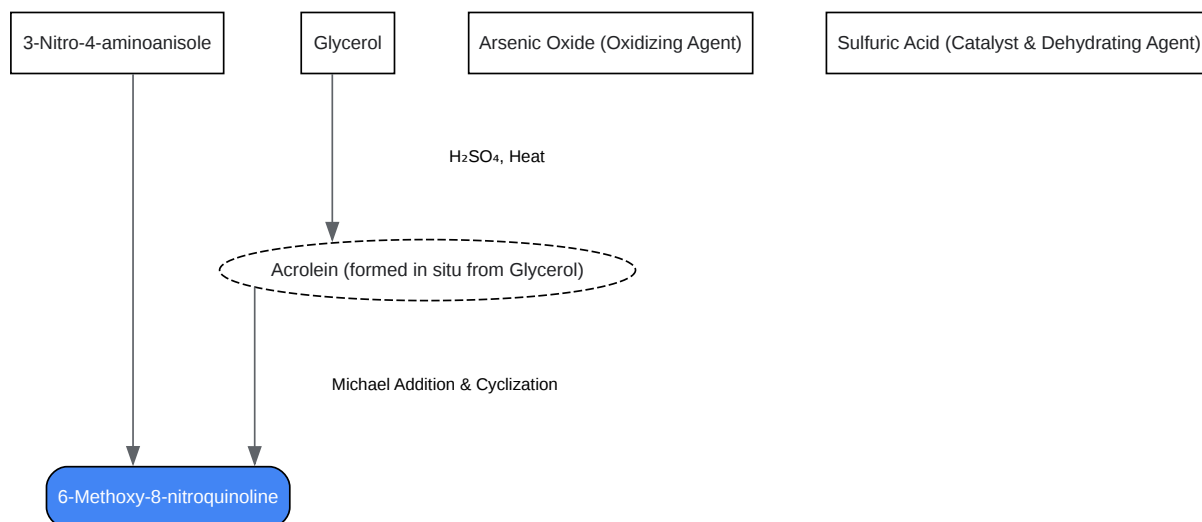
Technique	Key Features	Source(s)
Infrared (IR)	The spectrum shows characteristic absorptions for C-H, C=C, C=N, and C=O bonds. The presence of the nitro group (NO ₂) is a key feature.[11] Data is available from the NIST WebBook.[6]	[6][11]
Mass Spec (MS)	Electron ionization mass spectrometry data is available, confirming the molecular weight.	[6]
NMR (¹ H, ¹³ C)	NMR spectra provide detailed structural information, confirming the arrangement of protons and carbons on the quinoline scaffold.[12]	[12][13]

PART 2: Synthesis and Key Reactions

The synthesis of **6-methoxy-8-nitroquinoline** is a classic example of heterocyclic chemistry, primarily achieved through a modification of the Skraup reaction.[9] This reaction is robust but requires careful control of experimental parameters to ensure safety and yield.

2.1: The Skraup Synthesis Pathway

The Skraup reaction is a cyclization reaction that builds the quinoline ring system from an aromatic amine, glycerol, an oxidizing agent, and sulfuric acid. In this specific synthesis, 3-nitro-4-aminoanisole is the key starting material.



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Caption: Skraup reaction pathway for **6-methoxy-8-nitroquinoline** synthesis.

Causality Behind Experimental Choices:

- Glycerol and Sulfuric Acid: Concentrated sulfuric acid dehydrates glycerol to form acrolein in situ. Acrolein is the key three-carbon unit that undergoes a Michael addition with the aromatic amine to initiate the ring formation.
- Arsenic Oxide (As_2O_5): This is the oxidizing agent required for the final aromatization step to form the quinoline ring. The reaction is highly exothermic and can become violent, making the choice and control of the oxidizing agent critical.[9]
- Temperature Control: The procedure emphasizes strict temperature control (117-119 °C during acid addition).[9] Too low a temperature results in an incomplete reaction, leaving starting material that is difficult to separate.[9] Too high a temperature can lead to an uncontrolled exothermic reaction, resulting in complete decomposition and the evolution of sulfur dioxide.[9]

2.2: Detailed Experimental Protocol (Skraup Synthesis)

This protocol is adapted from the validated procedure published in Organic Syntheses.[9]

Self-Validating System: The protocol includes an in-process check to ensure the reaction has gone to completion, which is critical for achieving a high-purity product and simplifying purification.[9]

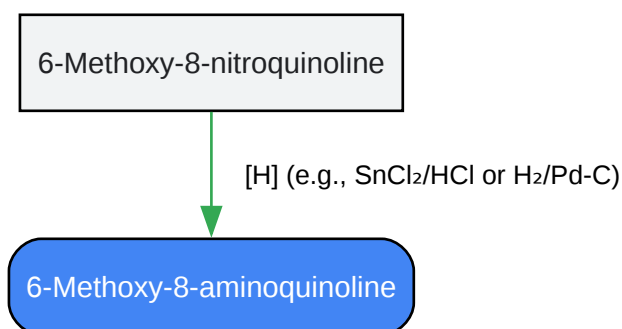
- **Preparation (Day 1):** In a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer, create a homogeneous slurry by mixing 588 g of powdered arsenic oxide, 588 g of 3-nitro-4-aminoanisole, and 1.2 kg of glycerol.
- **Initial Acid Addition (Day 2):** With vigorous stirring, add 315 ml of concentrated sulfuric acid via a dropping funnel over 30–45 minutes. The temperature will spontaneously rise to 65–70 °C.
- **Dehydration:** Equip the flask for vacuum distillation. Heat the mixture in an oil bath, carefully raising the internal temperature to 105–110 °C under vacuum. Maintain this temperature until 235–285 g of water is removed (approx. 2–3 hours).
- **Cyclization:** Cool the mixture slightly and replace the distillation setup with a stirrer and dropping funnel. Reheat to 117 °C. Add 236 ml of concentrated sulfuric acid dropwise over 2.5–3.5 hours, ensuring the temperature remains strictly between 117–119 °C.
- **Reaction Completion:** After the addition, maintain the temperature at 120 °C for 4 hours, then at 123 °C for 3 hours. The reaction is complete when a drop of the mixture on wet filter paper no longer shows an orange ring from unreacted 3-nitro-4-aminoanisole.[9]
- **Work-up and Isolation:** Cool the reaction mixture below 100 °C and dilute with 1.5 L of water. Allow to cool overnight. Pour this mixture into a slurry of 1.8 L of concentrated ammonium hydroxide and 3.5 kg of ice with stirring.
- **Crude Product Filtration:** Filter the resulting thick slurry through a large Büchner funnel. Wash the earth-colored precipitate with four 700-ml portions of water.
- **Initial Purification:** Transfer the precipitate to a beaker and stir with 1 L of methanol for 15 minutes, then filter. Repeat this methanol wash. This step removes most of the unreacted

nitroanisidine.[9]

- Final Purification (Recrystallization): Boil the crude product with 4.5 L of chloroform and 30 g of decolorizing carbon for 30 minutes. Filter the hot solution. Concentrate the combined filtrates until crystals begin to separate. Cool to 5 °C and collect the first crop of crystals. Wash the crystals with methanol to yield light-tan crystals of **6-methoxy-8-nitroquinoline** with a melting point of 158–160 °C.[9]

2.3: Key Reaction: Reduction to 6-Methoxy-8-aminoquinoline

The most significant subsequent reaction of **6-methoxy-8-nitroquinoline** is the reduction of its nitro group to an amine. This transformation yields 6-methoxy-8-aminoquinoline (also known as a metabolite of primaquine), a critical precursor for many antimalarial drugs.



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